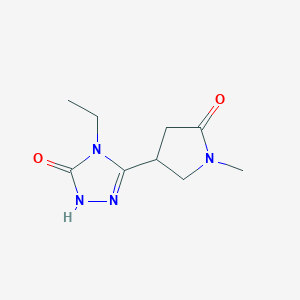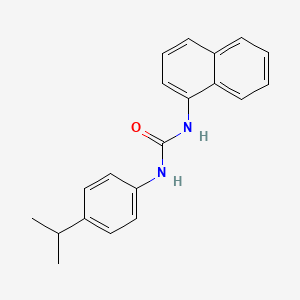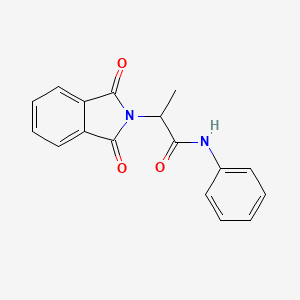
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
描述
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. These GTPases play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. EHT 1864 has been shown to inhibit Rho GTPases by preventing their activation, making it a promising candidate for therapeutic development.
作用机制
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 inhibits Rho GTPases by preventing their activation. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP. Once activated, Rho GTPases bind to downstream effectors, leading to various cellular responses. 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 prevents the activation of Rho GTPases by binding to the GEF-binding site and preventing the interaction between GEFs and Rho GTPases.
Biochemical and Physiological Effects
The inhibition of Rho GTPases by 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has several biochemical and physiological effects. In cancer cells, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 reduces the migration and invasion of cells by inhibiting the activation of Rho GTPases. Inflammatory disorders, such as rheumatoid arthritis, are characterized by the infiltration of immune cells into affected tissues. 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 reduces inflammation by inhibiting the migration of immune cells into inflamed tissues. Additionally, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been shown to affect cytoskeletal rearrangement and cell adhesion, which are crucial for various cellular processes.
实验室实验的优点和局限性
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. Additionally, it has been extensively studied and has a well-established mechanism of action. However, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 also has some limitations. It is not specific to a single Rho GTPase and can inhibit multiple GTPases. Moreover, the inhibition of Rho GTPases can have off-target effects on various cellular processes, making it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864. One area of research is the development of more specific inhibitors of Rho GTPases. Additionally, the use of 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 in combination with other drugs may enhance its therapeutic potential. Moreover, the role of Rho GTPases in various diseases, such as cancer and inflammatory disorders, is not fully understood, and further research is needed to elucidate their mechanisms of action. Finally, the use of 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 in clinical trials for the treatment of cancer and inflammatory disorders is a promising area of research.
科学研究应用
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been extensively studied in various scientific research applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a potential anti-cancer agent. Additionally, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been shown to reduce inflammation in animal models of inflammatory disorders, such as rheumatoid arthritis. Moreover, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been used to study the role of Rho GTPases in various cellular processes, including cytoskeletal rearrangement and cell adhesion.
属性
IUPAC Name |
4-ethyl-3-(1-methyl-5-oxopyrrolidin-3-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-3-13-8(10-11-9(13)15)6-4-7(14)12(2)5-6/h6H,3-5H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGERSGOHDVKYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2CC(=O)N(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)


![4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
![2-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B3846856.png)
![methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![diethyl [4-(2-methoxyphenoxy)butyl]malonate](/img/structure/B3846882.png)

![2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate](/img/structure/B3846892.png)

